molecular formula C10H11NO2S B14347829 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one CAS No. 90853-65-9

3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one

Cat. No.: B14347829
CAS No.: 90853-65-9
M. Wt: 209.27 g/mol
InChI Key: PDVWOYXZLINUKM-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is an organic compound with a unique structure that includes a 4-methylphenyl group and an oxathiazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of 4-methylphenyl derivatives with suitable reagents to form the oxathiazinone ring. One common method involves the use of Grignard reagents, which react with carbonyl compounds to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to active sites and alters enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its oxathiazinone ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

90853-65-9

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

3-(4-methylphenyl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide

InChI

InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)10-11-13-6-7-14(10)12/h2-5H,6-7H2,1H3

InChI Key

PDVWOYXZLINUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOCCS2=O

Origin of Product

United States

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